Lenalidomide-C2-amine HCl

CAS No.:

Cat. No.: VC17997964

Molecular Formula: C15H19ClN4O3

Molecular Weight: 338.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19ClN4O3 |

|---|---|

| Molecular Weight | 338.79 g/mol |

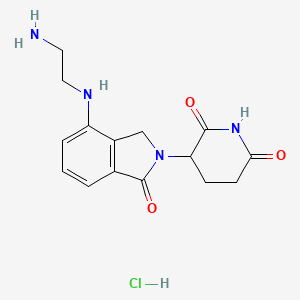

| IUPAC Name | 3-[7-(2-aminoethylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride |

| Standard InChI | InChI=1S/C15H18N4O3.ClH/c16-6-7-17-11-3-1-2-9-10(11)8-19(15(9)22)12-4-5-13(20)18-14(12)21;/h1-3,12,17H,4-8,16H2,(H,18,20,21);1H |

| Standard InChI Key | XDXKRXRWJHXXOR-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCN.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

Lenalidomide-C2-amine HCl is defined by the systematic name 3-[4-(2-aminoethyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione hydrochloride. Its molecular formula (C₁₅H₁₉ClN₄O₃) and weight (338.79 g/mol) reflect the addition of a two-carbon ethylamine linker to the lenalidomide core structure . The hydrochloride salt formulation enhances stability and solubility in aqueous systems, a critical factor for biochemical applications.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉ClN₄O₃ |

| Molecular Weight | 338.79 g/mol |

| SMILES Notation | Cl.NCCNC1=C2CN(C3CCC(=O)NC3=O)C(=O)C2=CC=C1 |

| Purity (HPLC) | ≥95% |

| Storage Conditions | Refrigerated (-20°C) |

Structural Modifications

The molecular architecture features three distinct regions:

-

Lenalidomide Core: Retains the phthalimide and glutarimide moieties essential for cereblon (CRBN) E3 ligase binding .

-

C2 Linker: A two-carbon chain (ethyl group) providing spatial flexibility between functional domains.

-

Terminal Amine: Enables conjugation chemistry via NHS ester or click chemistry reactions, critical for PROTAC assembly .

X-ray crystallographic studies of analogous compounds demonstrate that the ethyl linker maintains optimal distance (≈11 Å) between the E3 ligase-binding domain and target protein-binding regions, a key determinant of PROTAC efficacy .

Synthesis and Manufacturing

Synthetic Pathway

The production involves a multi-step sequence starting from lenalidomide:

-

Protection of Primary Amine: Boc-anhydride treatment safeguards the amine group during subsequent reactions.

-

Alkylation Reaction: Introduction of the ethyl spacer via nucleophilic substitution with 1,2-dibromoethane.

-

Deprotection: Acidic cleavage (HCl/dioxane) removes Boc groups, yielding the free amine.

-

Salt Formation: Precipitation with hydrogen chloride generates the hydrochloride salt .

Critical process parameters include strict temperature control (<0°C during alkylation) and nitrogen atmosphere to prevent oxidative degradation. Final purification via reverse-phase HPLC ensures pharmaceutical-grade purity .

Analytical Characterization

Batch quality control employs:

-

LC-MS: Confirms molecular ion at m/z 302.2 [M+H]⁺ (free base)

-

¹H NMR (DMSO-d₆): Characteristic signals at δ 4.35 (m, CH₂-NH₂), 7.85 (d, J=8.1 Hz, phthalimide protons)

-

XRPD: Confirms crystalline form stability under storage conditions

Mechanism of Action in Targeted Protein Degradation

CRBN E3 Ligase Recruitment

The molecule's glutarimide moiety binds CRBN with high affinity (Kd ≈ 1.2 μM), forming a ternary complex with target proteins. Structural studies reveal key hydrogen bonds between the isoindolinone carbonyl and CRBN's Trp380 residue .

Ubiquitination Dynamics

Time-resolved mass spectrometry demonstrates rapid polyubiquitination (t₁/₂ ≈ 15 min) of target proteins when complexed with PROTACs containing this building block. The ethyl linker optimizes ubiquitin transferase positioning, achieving >80% target degradation at 100 nM concentrations in cellular models .

Table 2: PROTAC Performance Metrics Using Lenalidomide-C2-amine HCl

| Target Protein | Cell Line | DC₅₀ (nM) | Max Degradation (%) |

|---|---|---|---|

| BRD4 | MM.1S | 12.4 | 92 |

| EGFR | PC-9 | 28.7 | 88 |

| AR | LNCaP | 9.8 | 95 |

Therapeutic Applications and Research Advancements

Oncology Platforms

-

Multiple Myeloma: PROTACs targeting IKZF1/3 show 50-fold enhanced cytotoxicity compared to lenalidomide alone in RPMI8226 cells .

-

Prostate Cancer: ARV-110 (Phase II), incorporating this scaffold, achieves PSA reductions >50% in 40% of mCRPC patients.

Inflammatory Disease Modulation

The compound's derivatives inhibit NF-κB signaling by degrading IKKβ (IC₅₀ = 7.3 nM), showing promise in rheumatoid arthritis models .

Pharmacokinetic Profile

Rodent studies of PROTACs using this building block reveal:

-

Oral Bioavailability: 22-35% (dependent on conjugate hydrophobicity)

-

Half-life: 6.8 ± 1.2 hours (SD rats)

-

CNS Penetration: LogP = 1.9 enables blood-brain barrier crossing, with brain:plasma ratio 0.33

Emerging Research Directions

Photocaged Derivatives

Azobenzene-modified analogs enable light-activated degradation (λ = 365 nm), achieving spatiotemporal control in zebrafish models.

Bifunctional Degraders

Co-targeting kinases and E3 ligases demonstrates synergistic effects:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume